molecular formula C15H19N3S B13900340 5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole

5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole

Cat. No.: B13900340
M. Wt: 273.4 g/mol
InChI Key: SEYYMKCMCPNQTA-UHFFFAOYSA-N
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Description

5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a benzyl group and a 4-methylpiperazin-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base to form the benzyl-substituted thiazole. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The benzyl group can be reduced to a methyl group using hydrogenation.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted thiazole.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

5-benzyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C15H19N3S/c1-17-7-9-18(10-8-17)15-16-12-14(19-15)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3

InChI Key

SEYYMKCMCPNQTA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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